molecular formula C14H19ClN2O B6244095 2-cyclopropyl-N-(1,2,3,4-tetrahydroisoquinolin-8-yl)acetamide hydrochloride CAS No. 2408957-84-4

2-cyclopropyl-N-(1,2,3,4-tetrahydroisoquinolin-8-yl)acetamide hydrochloride

Cat. No.: B6244095
CAS No.: 2408957-84-4
M. Wt: 266.8
InChI Key:
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Description

2-cyclopropyl-N-(1,2,3,4-tetrahydroisoquinolin-8-yl)acetamide hydrochloride is a chemical compound known for its unique structure and versatile applications in scientific research

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-cyclopropyl-N-(1,2,3,4-tetrahydroisoquinolin-8-yl)acetamide hydrochloride typically involves the following steps:

    Formation of the Tetrahydroisoquinoline Core: This can be achieved through Pictet-Spengler condensation, where an aldehyde reacts with an amine in the presence of an acid catalyst.

    Cyclopropyl Group Introduction: The cyclopropyl group can be introduced via cyclopropanation reactions, often using diazo compounds and transition metal catalysts.

    Acetamide Formation: The final step involves the formation of the acetamide group, which can be done by reacting the intermediate with acetic anhydride or acetyl chloride.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for efficient large-scale production.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: This compound can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide, leading to the formation of ketones or carboxylic acids.

    Reduction: Reduction reactions can be performed using hydrogenation catalysts such as palladium on carbon or lithium aluminum hydride, converting ketones or aldehydes to alcohols.

    Substitution: Nucleophilic substitution reactions can occur, especially at the acetamide group, using reagents like alkyl halides or sulfonates.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, under acidic or basic conditions.

    Reduction: Palladium on carbon, lithium aluminum hydride, typically under an inert atmosphere.

    Substitution: Alkyl halides, sulfonates, often in the presence of a base like sodium hydride or potassium carbonate.

Major Products

    Oxidation: Ketones, carboxylic acids.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.

Biology

In biological research, 2-cyclopropyl-N-(1,2,3,4-tetrahydroisoquinolin-8-yl)acetamide hydrochloride is studied for its potential interactions with biological macromolecules. It can serve as a probe to investigate enzyme mechanisms or receptor binding.

Medicine

Pharmacologically, this compound is of interest due to its potential therapeutic properties. It may act as a lead compound for the development of new drugs targeting specific pathways or receptors.

Industry

In the industrial sector, this compound can be used in the development of new materials or as an intermediate in the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-cyclopropyl-N-(1,2,3,4-tetrahydroisoquinolin-8-yl)acetamide hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The cyclopropyl and tetrahydroisoquinoline moieties may contribute to its binding affinity and specificity. The exact pathways involved can vary depending on the biological context and the specific application being studied.

Comparison with Similar Compounds

Similar Compounds

  • 2-cyclopropyl-1,2,3,4-tetrahydroisoquinolin-4-one hydrochloride
  • N-(1,2,3,4-tetrahydroisoquinolin-8-yl)acetamide
  • Cyclopropylamine derivatives

Uniqueness

Compared to similar compounds, 2-cyclopropyl-N-(1,2,3,4-tetrahydroisoquinolin-8-yl)acetamide hydrochloride stands out due to its specific combination of the cyclopropyl and tetrahydroisoquinoline groups. This unique structure can result in distinct chemical reactivity and biological activity, making it a valuable compound for various research applications.

Properties

CAS No.

2408957-84-4

Molecular Formula

C14H19ClN2O

Molecular Weight

266.8

Purity

0

Origin of Product

United States

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